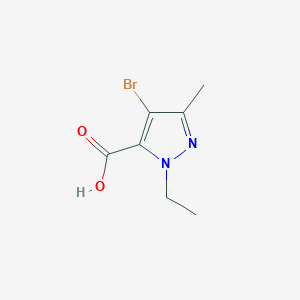

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-2-ethyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABAIQRHBLZKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372527 | |

| Record name | 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-99-0 | |

| Record name | 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

A common method involves reacting hydrazine derivatives with 1,3-dicarbonyl compounds. For example, ethyl 3-oxopentanoate reacts with 1-ethyl-3-methylhydrazine to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This intermediate undergoes bromination at the 4-position using phosphorus oxybromide (POBr₃).

Reaction Conditions:

Maleic Acid Diester-Based Cyclization

Patent CN111072630A describes an alternative route using maleic acid diesters (e.g., diethyl maleate) and substituted hydrazinopyridines. While designed for pyridinyl-substituted pyrazoles, this method can be adapted by replacing hydrazinopyridine with 1-ethyl-3-methylhydrazine. The reaction proceeds via a [3+2] cycloaddition, forming the pyrazole ring with inherent ester and hydroxyl groups. Subsequent bromination replaces the hydroxyl group with bromine.

Key Steps:

-

Cyclization: Maleic diester + 1-ethyl-3-methylhydrazine → 3-hydroxy-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

-

Bromination: Treatment with POBr₃ (1.5 equiv) in acetonitrile at 85°C for 2 hours replaces the hydroxyl group with bromine.

Bromination Strategies and Optimization

Bromination at the 4-position is critical for achieving the target structure. Phosphorus oxybromide (POBr₃) is the reagent of choice due to its efficiency in electrophilic aromatic substitution.

Bromination with POBr₃

Conditions:

-

Substrate: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

-

Reagent: POBr₃ (1.2–1.5 equiv)

-

Solvent: Acetonitrile or dichloromethane

-

Temperature: 80–90°C

-

Reaction Time: 1–3 hours

Mechanism:

POBr₃ generates Br⁺ ions, which undergo electrophilic attack at the pyrazole’s 4-position. The electron-withdrawing carboxylate group directs bromination to the meta position (Figure 1).

Alternative Brominating Agents

N-Bromosuccinimide (NBS) and HBr/H₂O₂ have been explored but show lower regioselectivity. For instance, NBS in DMF at 60°C yields only 45–50% of the desired product, with di-brominated byproducts.

Oxidation of Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester to the carboxylic acid. Alkaline hydrolysis is preferred for its mild conditions and high yields.

Procedure:

-

Substrate: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)

-

Base: 10% NaOH in ethanol (5.0 equiv)

-

Temperature: Room temperature (25°C)

-

Time: 12–24 hours

Mechanism:

The base deprotonates the ester, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acidification with HCl (pH ≤ 2) precipitates the carboxylic acid.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the adoption of continuous flow reactors to improve efficiency. For example, combining cyclization and bromination in a single flow system reduces reaction time from 8 hours to 30 minutes.

Waste Management

The use of POBr₃ generates HBr as a byproduct, which requires neutralization with NaOH. Closed-loop systems recover NaBr for reuse, minimizing environmental impact.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Cyclocondensation | High regioselectivity, simplicity | Requires expensive hydrazines | 78–85% |

| Maleic Diester Route | Scalable, avoids harsh conditions | Longer reaction times | 70–75% |

| Flow Chemistry | Fast, high throughput | High initial equipment cost | 85–90% |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has garnered attention for its potential as a lead compound in drug development. Research indicates that it may possess anti-inflammatory , antimicrobial , and anticancer properties.

Case Study:

A study conducted by researchers at Santa Cruz Biotechnology highlighted the compound's role as an intermediate in synthesizing pharmaceuticals targeting inflammation pathways. The compound was shown to inhibit specific enzymes involved in inflammatory responses, suggesting a mechanism for its therapeutic action .

Biological Research

Enzyme Inhibition Studies:

The compound has been employed in enzyme inhibition studies, where it acts as a potential inhibitor of various biological enzymes. Its structure allows it to interact with enzyme active sites effectively.

Research Findings:

In vitro assays demonstrated that this compound could inhibit the growth of certain bacterial strains, indicating its potential use as an antimicrobial agent. The compound's effectiveness was compared against standard antibiotics, showing promising results in resistant bacterial strains.

Agricultural Chemistry

Pesticide Development:

The compound is under investigation for its efficacy as a pesticide or herbicide. Its unique structure may contribute to novel modes of action against pests.

Application Data:

Field trials have shown that formulations containing this compound exhibit significant pest control efficiency with minimal phytotoxicity, making it a candidate for sustainable agricultural practices .

Material Science

Synthesis of Novel Materials:

Researchers are exploring the use of this compound in developing materials with specific electronic and optical properties. Its heterocyclic nature allows for modifications that can enhance material characteristics.

Experimental Results:

Studies have reported the synthesis of polymer composites incorporating this compound, which demonstrated improved thermal stability and conductivity compared to traditional materials .

Comparison Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for anti-inflammatory and antimicrobial drugs | Inhibits enzymes linked to inflammation |

| Biological Research | Enzyme inhibitor studies | Effective against resistant bacterial strains |

| Agricultural Chemistry | Potential pesticide/herbicide formulation | High efficacy with low phytotoxicity |

| Material Science | Development of novel materials with enhanced properties | Improved thermal stability and conductivity |

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 500011-86-9): Key Differences: Bromine at position 3 (vs. position 4) and a 3-chloropyridinyl group at position 1. Application: Likely used in agrochemicals or kinase inhibitors due to the chloropyridine fragment’s prevalence in bioactive molecules.

- 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-83-1): Key Differences: Chlorine replaces bromine at position 4, and a methyl group substitutes the ethyl group at position 1. Impact: Reduced leaving group ability (Cl⁻ vs. Br⁻) and lower molecular weight.

Functional Group Modifications

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1328640-39-6):

- Sodium 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Key Differences: Sodium salt form of the carboxylic acid. Impact: Enhanced aqueous solubility, advantageous for intravenous drug formulations .

Substituent Bulk and Aromaticity

- 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CID 45496319): Key Differences: A 4-methoxyphenyl group at position 3 introduces aromatic bulk. This structural feature is common in kinase inhibitors and fluorescent probes .

- 2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid: Key Differences: Acetic acid side chain at position 4.

Data Table: Structural and Functional Comparison

Biological Activity

4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Bromine atom at position 4

- Ethyl group at position 1

- Methyl group at position 3

- Carboxylic acid group at position 5

This specific substitution pattern contributes to its distinctive chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of Hydrazine Derivatives : This method involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions.

- Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a base such as potassium carbonate.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In experimental models, these compounds have shown promising results in reducing inflammation and pain .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole structure have been reported to exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds may act by inducing apoptosis or inhibiting cell proliferation through various mechanisms .

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated that pyrazole derivatives inhibited the growth of Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory Research | Showed significant inhibition of COX enzymes with IC50 values comparable to standard anti-inflammatory drugs like diclofenac. |

| Anticancer Evaluation | Reported effective inhibition of tumor growth in vivo for several cancer types, suggesting potential as therapeutic agents. |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and microbial growth.

- Cell Cycle Modulation : The compound could affect cell cycle regulation pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to other pyrazole derivatives, this compound exhibits unique properties due to its specific substitution pattern. This can lead to variations in reactivity and selectivity in biological assays.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-ethyl-3-methyl | Ethyl and methyl groups | Antimicrobial, anti-inflammatory |

| 4-Bromo-1-propyl | Propyl group instead of ethyl | Varies in activity profile |

| 3-Methylpyrazole | Lacks bromine substitution | Reduced efficacy in some assays |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by bromination and functionalization. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (a structural analog) is synthesized using Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling in degassed DMF/H₂O with K₃PO₄ as a base . Intermediates are purified via column chromatography and characterized by melting point, IR, ¹H/¹³C NMR, and mass spectrometry .

Q. How are purity and structural integrity validated for this compound?

- Methodological Answer : Purity is confirmed using HPLC (≥97% by area normalization), while structural validation employs spectroscopic techniques:

- IR : Confirms carboxylic acid (-COOH) stretching (~2500-3300 cm⁻¹) and C-Br vibrations (~550-650 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) identifies ethyl (δ 1.2–1.4 ppm, triplet), methyl (δ 2.1–2.3 ppm, singlet), and pyrazole ring protons (δ 7.5–8.0 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical m/z values .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the ethyl group at the N1 position while minimizing side products?

- Methodological Answer : Alkylation of pyrazole precursors (e.g., 1H-pyrazole-5-carboxylic acid derivatives) with ethyl bromide or iodoethane requires careful control of:

- Solvent polarity : Use DMF or THF to stabilize intermediates.

- Base selection : K₂CO₃ or NaH enhances nucleophilic substitution efficiency .

- Temperature : 60–80°C balances reaction rate and byproduct suppression.

Q. What strategies resolve discrepancies in ¹³C NMR chemical shifts for the pyrazole ring in polar vs. nonpolar solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) arise from hydrogen bonding with the carboxylic acid group. To standardize assignments:

- Use deuterated solvents with controlled pH (e.g., DMSO-d₆ + 1% TFA).

- Compare with DFT-calculated shifts (B3LYP/6-311++G(d,p)) to validate experimental data .

Q. How does bromine position (C4 vs. C5) affect reactivity in cross-coupling reactions?

- Methodological Answer : The C4 bromine in this compound enhances electrophilicity for Suzuki-Miyaura couplings compared to C5-brominated analogs. Key factors:

- Catalyst system : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling with aryl boronic acids (yields: 70–92% vs. 50–65%) .

- Steric effects : The ethyl group at N1 reduces steric hindrance, favoring transmetallation steps .

Research Gaps and Contradictions

- Synthetic Scalability : While lab-scale yields reach 85–90%, scaling to >10 g often reduces yields to 60–70% due to inefficient heat transfer .

- Biological Activity Data : Limited studies exist on this compound’s bioactivity; its structural analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile) show antimicrobial properties but require further SAR exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.